molecular formula C10H13NO2 B14853382 3-Ethyl-4-hydroxy-N-methylbenzamide

3-Ethyl-4-hydroxy-N-methylbenzamide

Cat. No.: B14853382
M. Wt: 179.22 g/mol
InChI Key: WZHGCKVOFOCQBF-UHFFFAOYSA-N
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Description

3-Ethyl-4-hydroxy-N-methylbenzamide is an organic compound with a benzamide structure It features an ethyl group at the third position, a hydroxyl group at the fourth position, and a methyl group attached to the nitrogen atom of the amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-4-hydroxy-N-methylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-ethylphenol and N-methylbenzamide.

    Reaction Conditions: The hydroxyl group is introduced through a hydroxylation reaction, often using reagents such as hydrogen peroxide or other oxidizing agents under controlled conditions.

    Amidation: The final step involves the formation of the amide bond, which can be achieved through a condensation reaction between the hydroxylated intermediate and N-methylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-4-hydroxy-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The ethyl group can be substituted with other alkyl or functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation are common methods.

    Substitution: Friedel-Crafts alkylation or acylation can be employed using catalysts like aluminum chloride.

Major Products

    Oxidation: Formation of 3-ethyl-4-oxo-N-methylbenzamide.

    Reduction: Formation of 3-ethyl-4-hydroxy-N-methylbenzylamine.

    Substitution: Various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

3-Ethyl-4-hydroxy-N-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethyl-4-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the amide group can participate in various biochemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-Ethyl-4-hydroxybenzamide: Lacks the N-methyl group, which may affect its chemical reactivity and biological activity.

    4-Hydroxy-N-methylbenzamide: Lacks the ethyl group, which can influence its physical properties and applications.

    3-Ethyl-N-methylbenzamide:

Uniqueness

3-Ethyl-4-hydroxy-N-methylbenzamide is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of both the hydroxyl and ethyl groups, along with the N-methyl group, makes it a versatile compound for various research and industrial purposes.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

3-ethyl-4-hydroxy-N-methylbenzamide

InChI

InChI=1S/C10H13NO2/c1-3-7-6-8(10(13)11-2)4-5-9(7)12/h4-6,12H,3H2,1-2H3,(H,11,13)

InChI Key

WZHGCKVOFOCQBF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)C(=O)NC)O

Origin of Product

United States

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